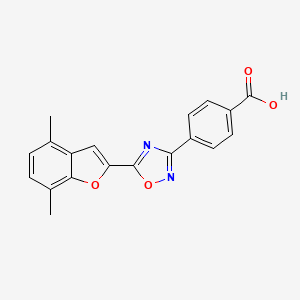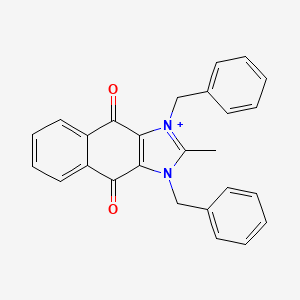
CPX-POM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPX-POM is phosphoryloxymethyl (POM) ester-based prodrug of ciclopirox (CPX), a synthetic, broad-spectrum antifungal agent with antibacterial, anti-inflammatory and potential antineoplastic activities. Upon intravenous administration of CPX-POM, the POM moiety is cleaved off by phosphatases and the active metabolite CPX is released. Although its exact anticancer mechanism is not yet fully elucidated, CPX has been shown to inhibit tumor cell proliferation, induce apoptosis, and reduce tumor cell mobility in certain cancer types.
Wissenschaftliche Forschungsanwendungen
1. Cardiopulmonary Exercise Testing (CPX) Enhancements
Cardiopulmonary exercise testing (CPX) has significantly advanced in its evidence base over recent decades. The 2016 focused update on clinical recommendations for CPX data assessment highlights its extensive application in specific patient populations. The update confirms existing algorithms, proposes new ones based on emerging evidence, and further clarifies the application of oxygen consumption at ventilatory thresholds. It emphasizes the value of combining CPX with other assessments and discusses personnel considerations for CPX laboratories, underscoring its growing significance in clinical applications (Guazzi et al., 2018).
2. Pharmacokinetics in Cancer Treatment
Ciclopirox Prodrug (CPX-POM) is an innovative anticancer agent evaluated for its pharmacokinetics in animals and humans, particularly in bladder cancer treatment. Studies have shown that CPX-POM is rapidly metabolized to CPX in blood, demonstrating excellent bioavailability and extensive urinary elimination in animal species. This property of CPX-POM has pivotal implications in achieving plasma and urine CPX exposures that surpass in vitro IC50 values in both animals and humans, offering promising therapeutic potential in oncology (Weir et al., 2019).
3. Anticancer Mechanism of CPX-POM
CPX-POM, through its active metabolite CPX, exhibits significant anticancer properties. CPX interferes with several cellular processes, including inhibiting tumor cell proliferation and inducing apoptosis. It affects various signaling pathways, such as Notch1, and influences the expression of gamma-secretase complex proteins. CPX-POM's improved solubility and systemic efficacy highlight its potential as a novel therapeutic agent in cancer treatment, particularly in urothelial cancers (Definition, 2020).
Eigenschaften
IUPAC-Name |
N/A |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CPX-POM; CPXPOM; CPX POM; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

![N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B1192433.png)

![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)